molecular formula C15H35NbO5 B1601134 Niobium n-propoxide CAS No. 38874-17-8

Niobium n-propoxide

Cat. No.: B1601134
CAS No.: 38874-17-8
M. Wt: 388.34 g/mol
InChI Key: CGAFRZVAXRQUEI-UHFFFAOYSA-N
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Description

Niobium n-propoxide, also known as niobium(V) n-propoxide, is an organometallic compound with the chemical formula Nb(OC₃H₇)₅. It is a coordination compound where niobium is bonded to five n-propoxide ligands. This compound is of significant interest due to its applications in various fields, including catalysis, materials science, and the preparation of niobium-based oxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niobium n-propoxide can be synthesized through the reaction of niobium pentachloride with n-propanol in the presence of a base. The reaction typically proceeds as follows:

NbCl5+5C3H7OHNb(OC3H7)5+5HCl\text{NbCl}_5 + 5 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Nb(OC}_3\text{H}_7)_5 + 5 \text{HCl} NbCl5​+5C3​H7​OH→Nb(OC3​H7​)5​+5HCl

This reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation of the product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Niobium n-propoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Niobium n-propoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of niobium n-propoxide in catalysis involves the formation of active niobium oxide species upon hydrolysis or thermal decomposition. These active species can facilitate various chemical transformations by providing acidic or redox sites. In materials science, the compound acts as a precursor that decomposes to form niobium oxide nanoparticles or thin films with desired properties .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

niobium(5+);propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C3H7O.Nb/c5*1-2-3-4;/h5*2-3H2,1H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAFRZVAXRQUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Nb+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NbO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547382
Record name Niobium(5+) pentapropan-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38874-17-8
Record name Niobium(5+) pentapropan-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niobium(V) propoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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